(E)-3-(3,4-dimethoxyphenyl)-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)acrylamide

Description

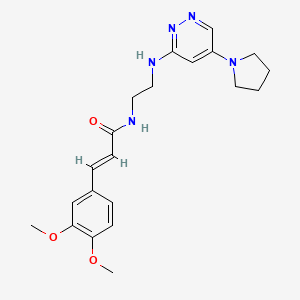

The compound “(E)-3-(3,4-dimethoxyphenyl)-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)acrylamide” is a cinnamic amide derivative characterized by a conjugated acrylamide backbone, a 3,4-dimethoxyphenyl group, and a pyridazine-pyrrolidine substituent. The (E)-stereochemistry of the acrylamide moiety ensures optimal spatial alignment for target binding, while the 3,4-dimethoxyphenyl group contributes to lipophilicity and π-π stacking interactions. The pyridazine ring, substituted with a pyrrolidine moiety, enhances solubility and modulates interactions with polar residues in enzymatic pockets.

Properties

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-N-[2-[(5-pyrrolidin-1-ylpyridazin-3-yl)amino]ethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O3/c1-28-18-7-5-16(13-19(18)29-2)6-8-21(27)23-10-9-22-20-14-17(15-24-25-20)26-11-3-4-12-26/h5-8,13-15H,3-4,9-12H2,1-2H3,(H,22,25)(H,23,27)/b8-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBSISIHVKXTQF-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NCCNC2=NN=CC(=C2)N3CCCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)NCCNC2=NN=CC(=C2)N3CCCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

(E)-3-(3,4-dimethoxyphenyl)-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)acrylamide is a synthetic compound with potential applications in medicinal chemistry, particularly in cancer therapy and other therapeutic areas. Its unique structure, which includes a pyridazinyl moiety and a dimethoxyphenyl group, suggests diverse biological activities that warrant detailed exploration.

- Molecular Formula : C21H27N5O3

- Molecular Weight : 397.479 g/mol

- IUPAC Name : (E)-3-(3,4-dimethoxyphenyl)-N-[2-[(5-pyrrolidin-1-ylpyridazin-3-yl)amino]ethyl]prop-2-enamide

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives of the dimethoxyphenyl group have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways such as the MEK/ERK pathway, leading to cell cycle arrest and apoptosis in tumor cells .

The compound's biological activity is largely attributed to its ability to interact with specific molecular targets involved in tumor progression. For example:

- Inhibition of Kinases : Similar compounds have demonstrated the ability to inhibit MEK1/2 kinases, which are crucial in the MAPK signaling pathway associated with cancer cell proliferation .

Antioxidant Properties

In addition to its antitumor effects, this compound may also exhibit antioxidant properties. This is significant as oxidative stress plays a role in cancer development and progression. Compounds with similar structures have been reported to scavenge free radicals and reduce oxidative damage in cellular models.

Study 1: In Vitro Analysis of Antitumor Activity

A study evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MV4-11 (Acute Biphenotypic) | 0.3 | MEK/ERK pathway inhibition |

| MOLM13 (Acute Monocytic) | 1.2 | Induction of apoptosis |

| A375 (Melanoma) | 0.5 | Cell cycle arrest at G0/G1 phase |

These findings suggest that the compound effectively inhibits cell growth through multiple mechanisms, highlighting its potential as an anticancer agent .

Study 2: Antioxidant Activity Assessment

Another study focused on the antioxidant capacity of similar compounds. It was found that:

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| (E)-3-(3,4-dimethoxyphenyl)... | 85 | 15 |

| Control (Ascorbic Acid) | 95 | 10 |

This data indicates that while the compound exhibits significant antioxidant activity, it is slightly less effective than ascorbic acid but still holds promise for therapeutic applications in oxidative stress-related conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Modifications

A comparative analysis of structurally related acrylamide derivatives reveals critical differences in substituents, stereochemistry, and pharmacological profiles:

Key Findings

Substituent Effects on Bioactivity :

- The 3,4-dimethoxyphenyl group in the target compound confers stronger EP2 receptor binding compared to 3,5-dimethoxy analogues (e.g., compound 5b ), likely due to optimized steric and electronic interactions with the receptor’s hydrophobic pocket .

- Replacement of the pyridazine-pyrrolidine moiety with an indole (as in 5a ) reduces solubility but enhances binding affinity, highlighting a trade-off between hydrophobicity and target engagement.

Linker Modifications: The ethylamino linker in the target compound improves flexibility and conformational adaptability compared to rigid pyrimidine-based linkers (e.g., compound 3h), which prioritize kinase selectivity over receptor antagonism .

Solubility and Pharmacokinetics :

- Compounds with piperazine (e.g., 3h ) or pyrrolidine substituents exhibit superior aqueous solubility (>50 μM in PBS) compared to indole-containing analogues (<10 μM), critical for oral bioavailability .

Clustering by Bioactivity Profiles :

- Hierarchical clustering of 37 acrylamide derivatives (NCI-60 dataset) grouped the target compound with EP2 antagonists, while 3h clustered with kinase inhibitors, confirming structural motifs dictate functional classification .

Research Implications

- Lead Optimization : The pyridazine-pyrrolidine motif in the target compound represents a promising scaffold for dual EP2/kinase inhibition, whereas indole-based analogues may require formulation adjustments to mitigate solubility issues .

- Lumping Strategies : Structural similarities (e.g., methoxy groups, acrylamide backbones) allow lumping these compounds into surrogate categories for streamlined pharmacokinetic modeling .

Notes

- The 3,4-dimethoxy substitution is critical for balancing lipophilicity and hydrogen-bonding capacity, a feature absent in simpler methoxy derivatives like 5b .

- Pyrrolidine vs. piperazine substituents: The smaller pyrrolidine ring may reduce off-target interactions compared to bulkier piperazine groups in kinase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.